![molecular formula C16H20N5NaO10 B13858978 sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
-Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt is a synthetic compound that combines the properties of azido-deoxythymidine and glucuronic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of -Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt typically involves the following steps:
Azidation of 3’-deoxythymidine: This step involves the substitution of a hydroxyl group with an azido group on the 3’-deoxythymidine molecule. This can be achieved using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Methylation: The azido-3’-deoxythymidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Glucuronidation: The methylated azido-3’-deoxythymidine is conjugated with glucuronic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Sodium Salt Formation: The final step involves the conversion of the glucuronide to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as crystallization and chromatography to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azido group can yield amino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted azido-deoxythymidine derivatives.
Scientific Research Applications
-Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid analogs and their interactions with enzymes.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes. The azido group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The glucuronide moiety enhances the compound’s solubility and bioavailability, making it suitable for various biological applications.
Molecular Targets and Pathways:
Nucleic Acids: The compound can incorporate into DNA or RNA, affecting their replication and transcription.
Enzymes: It can inhibit or modify the activity of enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
Beta-D-glucuronide derivatives: Compounds like beta-estradiol 3-(beta-D-glucuronide) sodium salt and curcumin beta-D-glucuronide sodium salt.
Uniqueness: -Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt is unique due to its combination of azido and glucuronide functionalities. This dual functionality enhances its versatility in research applications, particularly in the fields of molecular biology and medicinal chemistry.
Properties
Molecular Formula |
C16H20N5NaO10 |
|---|---|
Molecular Weight |
468.37 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1/i1D3; |
InChI Key |
ANFPIJBVCFGZOF-UVELEAJHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


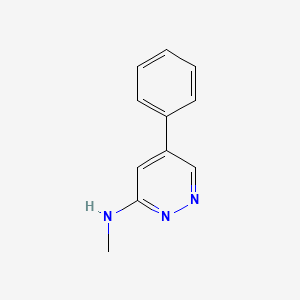
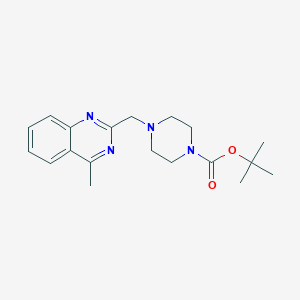
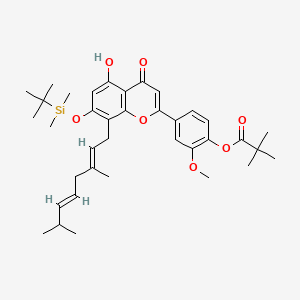

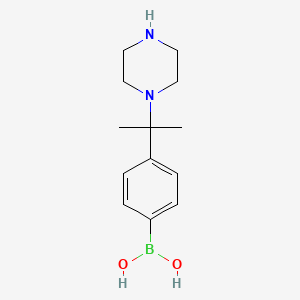
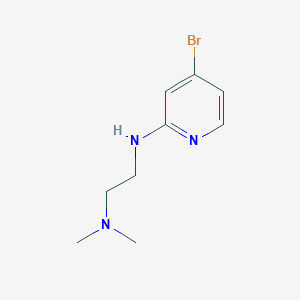

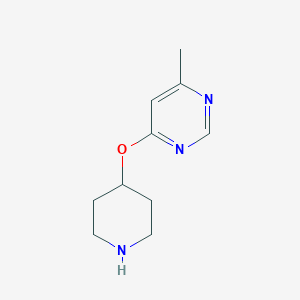
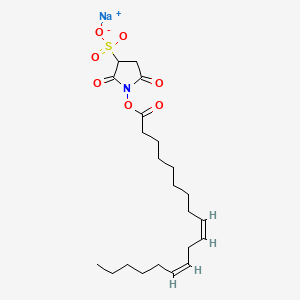

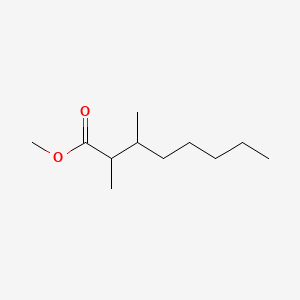
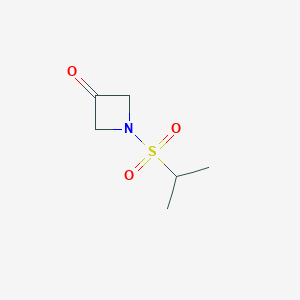
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)

